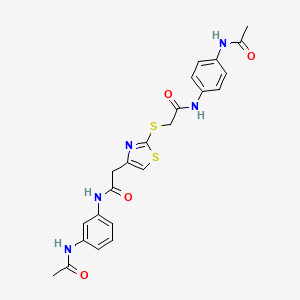
N-(4-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide" is a novel molecule that belongs to a class of bioactive molecules with potential antitumor activity. This class of compounds has been studied for their effectiveness against various cancer cell lines, including those resistant to other forms of treatment .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of aminobenzoic acid with amino thiophenol, followed by acetylation to form amide compounds. These are then reacted with heterocyclic ring systems to produce the final compounds. Microwave irradiation and the use of polyphosphoric acid are common in these syntheses, indicating a need for controlled conditions to achieve the desired products .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction. These compounds often crystallize in monoclinic space groups and have specific unit cell dimensions. Theoretical computations using density functional theory (DFT) help to understand the electrophilic nature of these molecules and their interactions with DNA bases, indicating a potential mechanism of action .
Chemical Reactions Analysis
The chemical activity of these compounds can be described by their interactions with DNA bases, where they can act as electron acceptors or donors. This charge transfer is crucial for their biological activity, particularly their antitumor properties. The reactivity with DNA bases suggests a possible mechanism by which these compounds exert their effects on cancer cells .
Physical and Chemical Properties Analysis
Compounds in this class have been evaluated for their anti-inflammatory and antioxidant activities, which are important for their overall therapeutic potential. They exhibit good efficacy in various assays, such as DPPH radical scavenging and lipid peroxide inhibition. The thermodynamic properties of these compounds have also been studied, revealing relationships between these properties and temperature, which could be important for their stability and storage .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- A study by Singh and Vedic (2015) synthesized a series of compounds similar to the one you're interested in and tested their antimicrobial activity. They found these compounds exhibited notable activity against different bacteria and fungi, which suggests potential applications in antimicrobial therapies (Singh & Vedic, 2015).
Optoelectronic Properties
- Research by Camurlu and Guven (2015) involved synthesizing thiazole-containing monomers related to your compound and investigating their optoelectronic properties. This study has implications for the development of materials with specific electronic and optical characteristics (Camurlu & Guven, 2015).
Antitumor Activity
- Yurttaş, Tay, and Demirayak (2015) synthesized derivatives using a structure similar to the compound and evaluated their antitumor activity. Some of these compounds showed considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).
Anticancer Agents
- A study by Evren et al. (2019) synthesized and investigated thiazole derivatives for their anticancer activity. They reported that certain derivatives showed high selectivity and significant apoptosis in human lung adenocarcinoma cells (Evren et al., 2019).
Hemolytic Activity
- Research by Gul et al. (2017) involved the synthesis of oxadiazole compounds, which are closely related to the compound of interest, and their evaluation for antimicrobial and hemolytic activity. They found these compounds to be active against selected microbial species and showed less toxicity (Gul et al., 2017).
Anti-Inflammatory Activity
- A study by Sunder and Maleraju (2013) synthesized derivatives of the compound and tested them for anti-inflammatory activity. Several derivatives showed significant activity, indicating potential use in anti-inflammatory treatments (Sunder & Maleraju, 2013).
Anti-Diabetic Agents
- Research by Abbasi et al. (2020) synthesized bi-heterocyclic compounds related to your compound and evaluated them for anti-diabetic potential. The study indicated that most compounds exhibited potent inhibitory potential against α-glucosidase enzyme, suggesting their use as anti-diabetic agents (Abbasi et al., 2020).
Eigenschaften
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-acetamidophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S2/c1-14(29)24-16-6-8-17(9-7-16)26-22(32)13-34-23-28-20(12-33-23)11-21(31)27-19-5-3-4-18(10-19)25-15(2)30/h3-10,12H,11,13H2,1-2H3,(H,24,29)(H,25,30)(H,26,32)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUULSBRTZHTNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2522235.png)
![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinyl}[4-(2,4-dichlorophenyl)piperazino]methanone](/img/structure/B2522236.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide](/img/structure/B2522238.png)
![2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2522239.png)
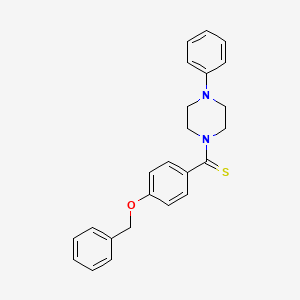
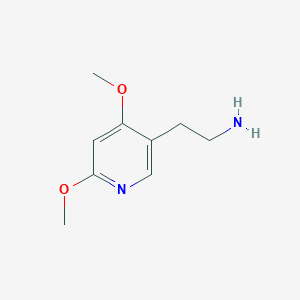
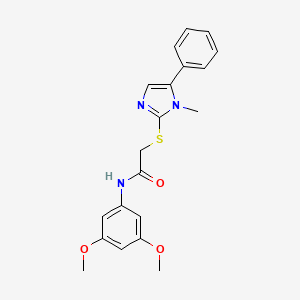
![N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522246.png)
![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2522249.png)

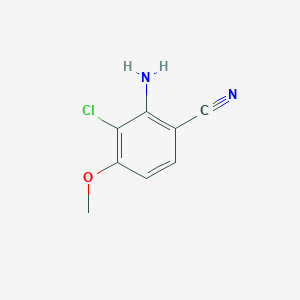

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522255.png)